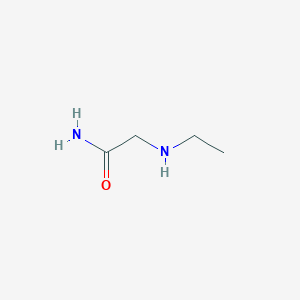

2-(Ethylamino)acetamide

説明

Contextualization within Amide Chemistry and Substituted Acetamides

Amides are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a nitrogen atom. chemistrylearner.com They are formally derivatives of carboxylic acids where the hydroxyl (-OH) group has been replaced by an amino (-NH2) group or a substituted amino group. numberanalytics.comchemistrylearner.com This arrangement, often depicted as -C(=O)N-, is a stable functional group due to resonance between the nitrogen lone pair and the carbonyl pi-system. Amides can be classified as primary (RCONH2), secondary (RCONHR'), or tertiary (RCONR'R''), depending on the number of carbon-containing groups attached to the nitrogen atom. savemyexams.com

The synthesis of amides is a cornerstone of organic chemistry, commonly achieved through the reaction of a carboxylic acid or its more reactive derivatives, like acyl chlorides, with an amine. pressbooks.pubsavemyexams.com They undergo several key reactions, including hydrolysis back to carboxylic acids and amines, reduction to form amines, and dehydration to produce nitriles. pressbooks.puballen.in

2-(Ethylamino)acetamide belongs to the family of substituted acetamides. Acetamide (B32628) (CH₃CONH₂) is the simplest amide derived from acetic acid. Substituted acetamides are those in which one or more hydrogen atoms on the acetyl methyl group or the amide nitrogen are replaced by other functional groups. In the case of this compound, a hydrogen on the methyl group of acetamide is replaced by an ethylamino (-NHCH₂CH₃) group. This makes it an N-substituted derivative at the alpha-carbon position. Research into N-substituted acetamides is extensive, with many derivatives synthesized and evaluated for a range of applications, including as potential therapeutic agents. tjpr.orgasianpubs.orgacs.org

Table 1: General Properties of Amides

| Property | Description |

|---|---|

| General Formula | R-C(=O)N(R')R'' |

| Key Functional Group | Amide group (-CONH-) |

| Boiling Points | Generally high due to hydrogen bonding capabilities. numberanalytics.com |

| Solubility | Simple amides are often soluble in water and organic solvents. numberanalytics.com |

| Common Reactions | Hydrolysis, Reduction, Dehydration. pressbooks.puballen.in |

Overview of Structural Classes Featuring Ethylaminoacetamide Moieties

A moiety refers to a specific part or functional group within a larger molecule. wikipedia.org The ethylaminoacetamide core is a versatile building block found in a variety of more complex chemical structures investigated in medicinal chemistry and materials science. Its presence can influence a molecule's physical, chemical, and biological properties.

Several classes of compounds have been synthesized incorporating the ethylaminoacetamide scaffold:

N-Aryl/Alkyl Substituted Derivatives: The amide nitrogen of the ethylaminoacetamide core can be further substituted with various groups. For example, compounds like N-(4-chlorobenzyl)-2-(ethylamino)acetamide feature a substituted benzyl (B1604629) group on the amide nitrogen. smolecule.com These modifications are often explored in drug discovery to alter properties like lipophilicity and target binding.

Heterocyclic Conjugates: The ethylaminoacetamide moiety is frequently linked to heterocyclic rings, which are common in pharmacologically active compounds. Research has described the synthesis of derivatives where this core is attached to systems like 1,3,4-oxadiazole (B1194373) and piperidine. tjpr.orgbioline.org.br These hybrid molecules are often designed to interact with specific biological targets.

Lidocaine-Related Structures: The ethylaminoacetamide framework is structurally related to the local anesthetic lidocaine (B1675312) (N-(2,6-dimethylphenyl)-2-(diethylamino)acetamide). Impurities and metabolites of lidocaine, such as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide, contain a similar N-substituted acetamide structure and are studied to understand the drug's profile. caymanchem.com

Phenoxy Acetamide Derivatives: The ethylamino group can also be part of a larger substituent attached to an acetamide backbone. For instance, compounds like 2-(4-(ethylamino)phenoxy)-N-(1-methyl-2-(3-(trifluoromethyl)phenyl)ethyl)-acetamide incorporate the ethylamino group within a phenoxy substituent, creating complex structures with potential for biological activity. ontosight.ai

Table 2: Examples of Compounds with Ethylaminoacetamide-Related Cores

| Compound Name | Structural Class | Research Context |

|---|---|---|

N-(4-chlorobenzyl)-2-(ethylamino)acetamide hydrochloride |

N-Arylmethyl Substituted Acetamide | Investigated for potential antimicrobial and neuropharmacological effects. smolecule.com |

5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-{[N-(substituted)-2-acetamoyl]thio]}-1,3,4-oxadiazole derivatives |

Heterocyclic Conjugates | Synthesized and screened for antibacterial activity. tjpr.orgbioline.org.br |

N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide |

Lidocaine-Related Compound | Studied as an impurity of the drug lidocaine. caymanchem.com |

N-ethyl-2-(ethylamino)acetamide |

Disubstituted Acetamide | A simple derivative used as a building block in organic synthesis. nih.gov |

Significance of the Ethylaminoacetamide Core in Chemical Research

The ethylaminoacetamide core and related substituted acetamide frameworks are significant in chemical research, particularly in the realm of drug discovery and medicinal chemistry. wisc.educityofhope.org The acetamide structure serves as a versatile scaffold that can be readily modified to create large libraries of compounds for screening. nih.gov

The importance of this core can be attributed to several factors:

Scaffold for Lead Optimization: In drug discovery, once an initial "hit" compound is identified, medicinal chemists synthesize numerous analogues to improve potency and selectivity while minimizing undesirable properties. The acetamide structure is amenable to such modifications, allowing for systematic exploration of structure-activity relationships (SAR). nih.gov For instance, research on N-substituted acetamide derivatives has led to the identification of potent antagonists for targets like the P2Y₁₄ receptor, which is involved in inflammatory diseases. acs.org

Bioisosteric Replacement: The amide bond is a key feature in peptides and proteins. The acetamide core can act as a bioisostere, mimicking aspects of a peptide backbone while offering improved metabolic stability, as amide bonds in small molecules are generally more resistant to enzymatic degradation than peptide bonds.

Modulation of Physicochemical Properties: The inclusion of the ethylamino group provides a basic nitrogen center, which can be protonated at physiological pH. This influences the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, all of which are critical for how a drug is absorbed, distributed, and interacts with its target.

Foundation for Diverse Biological Activities: The ethylaminoacetamide moiety is a component of molecules investigated for a wide range of biological activities. Studies have explored derivatives for their potential as anticancer, antibacterial, and cholinesterase-inhibiting agents. nih.govchapman.edu For example, thiazolyl N-benzyl-substituted acetamide derivatives have been evaluated for their ability to inhibit Src kinase, a target in cancer therapy. chapman.edu

The process of drug discovery heavily relies on the design and synthesis of novel chemical entities and their evaluation in biological assays. wisc.edu The ethylaminoacetamide core represents a privileged structure, a molecular framework that is repeatedly found in compounds with known biological activity, making it a valuable starting point for the development of new therapeutic agents.

特性

CAS番号 |

98026-01-8 |

|---|---|

分子式 |

C4H10N2O |

分子量 |

102.14 g/mol |

IUPAC名 |

2-(ethylamino)acetamide |

InChI |

InChI=1S/C4H10N2O/c1-2-6-3-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |

InChIキー |

SNFFHBJWQFQMBC-UHFFFAOYSA-N |

SMILES |

CCNCC(=O)N |

正規SMILES |

CCNCC(=O)N |

配列 |

G |

製品の起源 |

United States |

Synthetic Methodologies and Strategies for 2 Ethylamino Acetamide and Its Derivatives

Direct Synthesis Routes for 2-(Ethylamino)acetamide

Direct synthesis routes to this compound focus on efficiently combining the constituent fragments of the molecule. These methods can be designed as either one-pot reactions to maximize operational simplicity or as sequential multi-step processes to optimize yield and purity.

One-Pot Synthetic Approaches

While specific one-pot syntheses for this compound are not extensively detailed in the literature, the principles of one-pot reactions can be applied to its formation. A one-pot synthesis is a chemical process where a reactant is subjected to successive chemical reactions in a single reactor, thereby avoiding the lengthy process of isolating and purifying the intermediate chemical compounds. This approach is highly valued for its efficiency, reduced waste generation, and cost-effectiveness.

A hypothetical one-pot synthesis of this compound could involve the reaction of a glycine derivative, an activating agent, and ethylamine (B1201723) in a single vessel. For instance, an activated ester of glycine could be generated in situ and then reacted directly with ethylamine. Such a process would streamline the synthesis and is an area of interest for process chemistry.

Multi-Step Reaction Sequences

Multi-step syntheses of this compound and its N,N-disubstituted analogues are well-documented and offer a high degree of control over the reaction intermediates and final product. A common strategy involves the use of readily available starting materials like glycine or chloroacetyl chloride.

One such multi-step approach for a related compound, 2-amino-N,N-dimethylacetamide hydrochloride, starts from glycine methyl ester hydrochloride. This process involves three key steps:

Amino Protection: The amino group of glycine methyl ester hydrochloride is protected, for example, with a Boc (tert-butyloxycarbonyl) group.

Ammonolysis/Amidation: The protected glycine ester is then reacted with the desired amine (in this case, dimethylamine) to form the corresponding amide.

Deprotection and Salt Formation: The protecting group is removed under acidic conditions, and the final product is isolated as a hydrochloride salt.

A more direct multi-step synthesis of N-substituted acetamides can be achieved by first converting chloroethane to ethylamine via a nucleophilic substitution reaction with ammonia or sodium amide. The resulting ethylamine is then reacted with an acyl chloride, such as ethanoyl chloride, through nucleophilic acyl substitution to yield the final N-ethylacetamide product. quora.com

Synthesis of Substituted Ethylaminoacetamides and Analogues

The synthesis of substituted ethylaminoacetamides and their analogues involves a variety of chemical transformations that allow for the introduction of diverse functional groups onto the core structure. Key reactions in these synthetic strategies include amidation, acylation, nucleophilic substitution, and alkylation.

Amidation and Acylation Reactions in Acetamide (B32628) Formation

Amidation and acylation are fundamental reactions for the formation of the acetamide backbone. The direct reaction of a carboxylic acid with an amine is generally unfavorable as it leads to the formation of a salt. libretexts.org Therefore, the carboxylic acid must first be "activated."

Common methods for activating carboxylic acids for amidation include their conversion to more reactive derivatives such as:

Acyl Chlorides: These are highly reactive and readily react with primary and secondary amines to form amides. The reaction is often vigorous and may require cooling. youtube.com

Acid Anhydrides: While less reactive than acyl chlorides, acid anhydrides are also effective acylating agents for amines. libretexts.org

The reaction between an acyl chloride and an amine proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide. chemguide.co.uk

A variety of reagents and conditions can be employed for these transformations, as summarized in the table below.

| Acylating Agent | Amine | Conditions | Product | Reference |

| Acyl Halides | Primary/Secondary Amines | Often in the presence of a base (e.g., pyridine, triethylamine) or under Schotten-Baumann conditions (aqueous base) | N-Substituted Amide | youtube.com |

| Acid Anhydrides | Primary/Secondary Amines | Can be performed neat or in a solvent | N-Substituted Amide | libretexts.org |

| Carboxylic Acids | Primary/Secondary Amines | With a coupling agent (e.g., DCC, EDC) or a catalyst (e.g., boronic acids) | N-Substituted Amide | organic-chemistry.orgnih.gov |

Nucleophilic Substitution Strategies for Incorporating Ethylamino Groups

Nucleophilic substitution is a key strategy for introducing the ethylamino group onto an acetamide precursor. This typically involves the reaction of an amine with a haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide.

The reaction proceeds via an SN2 mechanism, where the amine acts as the nucleophile and displaces the halide from the α-carbon of the acetamide. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom bearing the halogen, leading to the formation of a new carbon-nitrogen bond and the expulsion of the halide ion.

A significant challenge in the alkylation of amines is the potential for over-alkylation. The primary amine product is often more nucleophilic than the starting amine, leading to further reaction with the haloacetamide to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.comchemguide.co.uk To control the reaction and favor the formation of the desired mono-alkylated product, a large excess of the amine is often used.

The table below presents examples of nucleophilic substitution reactions to form substituted aminoacetamides.

| Haloacetamide | Amine | Base/Solvent | Product | Yield | Reference |

| 2-Bromoacetamide | 3-Aminobenzyl alcohol | KHCO3 / Acetonitrile | 2-(3'-Hydroxymethylphenylamino)Acetamide | 73-98% | |

| 2-Bromoacetamide | Aminodiphenylmethane | KHCO3 / Acetonitrile | 2-(Diphenylmethylamino)acetamide | 73-98% | |

| 2-Chloro-N,N-dimethylacetamide | Ephedrines | NaHCO3 / Benzene | 2-(Alkylamino)acetamides and morpholin-2-ones | Not specified | |

| 2-Chloro-N,N-dimethylacetamide | Ephedrines | Triethylamine | 2-(Alkylamino)acetamides | Not specified |

Alkylation Reactions in Ethylaminoacetamide Synthesis

Alkylation reactions are fundamental to the synthesis of N-substituted amines and can be applied to the preparation of ethylaminoacetamide derivatives. The alkylation of amines with alkyl halides is a classic example of nucleophilic aliphatic substitution. wikipedia.org

The reactivity in these SN2 reactions is influenced by several factors, including the steric hindrance of both the amine and the alkyl halide, and the basicity of the amine. Primary amines, being less sterically hindered and sufficiently nucleophilic, react readily with primary alkyl halides.

As mentioned previously, a major drawback of this method is the lack of selectivity, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts, because the alkylated amine product is typically more nucleophilic than the starting amine. masterorganicchemistry.comlibretexts.org

To circumvent this issue, alternative strategies such as reductive amination or the use of protecting groups are often employed to achieve selective mono-alkylation. Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. This method provides a more controlled route to the desired substituted amine.

Condensation Reactions in Complex Acetamide Derivatives

Condensation reactions are a cornerstone in the synthesis of complex acetamide derivatives, providing a direct and efficient means of forming the characteristic amide bond. libretexts.org These reactions typically involve the coupling of a carboxylic acid or its activated derivative with an amine, leading to the formation of an amide and a small molecule byproduct, such as water. libretexts.org The versatility of this approach allows for the incorporation of a wide array of functional groups and structural motifs, facilitating the generation of diverse compound libraries for biological screening.

One common strategy involves the reaction of a substituted carboxylic acid with an ethylamino-containing fragment. For instance, the synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives is achieved through the nucleophilic substitution reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with appropriate tetrazol-5-thioles. nih.gov This method highlights the utility of condensation reactions in assembling complex heterocyclic systems.

In another example, the reaction between aldehydes and acetamide can be catalyzed by various acids to form N,N'-alkylidene bisamides. acs.org This type of condensation reaction demonstrates the ability to build more elaborate structures from simple starting materials. The reaction conditions for these condensations can be tailored to accommodate sensitive functional groups, often employing mild coupling agents and catalysts to ensure high yields and purity.

| Reactant 1 | Reactant 2 | Product Class | Citation |

| Carboxylic Acid | Amine | Amide | libretexts.org |

| 2-chloro-N-(benzothiazole-2-yl)acetamide | Tetrazol-5-thiole | N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide | nih.gov |

| Aldehyde | Acetamide | N,N'-alkylidene bisamide | acs.org |

Metal-Catalyzed Cross-Coupling Methods for Advanced Scaffolds

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of advanced molecular scaffolds, offering unparalleled efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods, which often employ palladium, copper, or nickel catalysts, have revolutionized the synthesis of complex organic molecules, including derivatives of this compound.

The primary advantage of these methods lies in their ability to forge connections between molecular fragments that would be difficult to achieve using traditional synthetic approaches. researchgate.net For example, the Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Stille reactions have been widely applied in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients. researchgate.net These reactions allow for the precise and predictable introduction of various substituents onto a core scaffold, enabling the fine-tuning of a molecule's biological activity.

In the context of ethylaminoacetamide derivatives, metal-catalyzed cross-coupling can be used to introduce aryl, heteroaryl, or other complex groups. This is particularly valuable in the development of targeted therapies, where specific interactions with a biological target are required. The continued development of new catalysts and reaction conditions is expanding the scope and applicability of these methods, making them an indispensable tool in modern drug discovery. researchgate.net

| Cross-Coupling Reaction | Catalyst | Bond Formed | Citation |

| Suzuki-Miyaura | Palladium | C-C (sp2-sp2) | researchgate.net |

| Heck-Mizoroki | Palladium | C-C (sp2-sp2) | researchgate.net |

| Sonogashira | Palladium/Copper | C-C (sp2-sp) | researchgate.net |

| Stille | Palladium | C-C (sp2-sp2) | researchgate.net |

Enantioselective Synthesis of Chiral Ethylaminoacetamide Analogs

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological properties. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, thereby maximizing therapeutic efficacy and minimizing potential side effects. researchgate.net

Several strategies have been developed for the enantioselective synthesis of chiral ethylaminoacetamide analogs. One approach involves the use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, to control the stereochemical outcome of a reaction. mdpi.com For example, the enantioselective N-alkylation of primary amides can be achieved through a carbene N-H insertion reaction co-catalyzed by an achiral rhodium complex and a chiral squaramide. nih.gov This method provides a direct and efficient route to chiral amides with high enantioselectivity. nih.gov

Another strategy involves the use of chiral starting materials or auxiliaries that can be removed after the desired stereocenter has been established. This approach has been successfully applied to the synthesis of a variety of chiral amines and their derivatives. The development of new and more efficient enantioselective methods remains an active area of research, driven by the increasing demand for stereochemically pure pharmaceuticals. organic-chemistry.org

| Catalytic System | Reaction Type | Key Feature | Citation |

| Achiral Rhodium / Chiral Squaramide | Carbene N-H Insertion | High enantioselectivity for N-alkylation of primary amides | nih.gov |

| Chiral Phosphoric Acid | Asymmetric Synthesis | Catalyzes enantioselective reactions to form chiral products | mdpi.com |

Synthetic Exploration of Unique Ethylaminoacetamide Scaffolds

The versatility of the ethylaminoacetamide scaffold has prompted chemists to explore its incorporation into a variety of unique and complex molecular architectures. By integrating this motif into different heterocyclic systems, researchers can access novel chemical space and develop compounds with diverse biological activities.

Incorporation into Indole Derivatives

Indole is a privileged scaffold in medicinal chemistry, found in a wide range of natural products and synthetic drugs. The incorporation of an ethylaminoacetamide side chain into the indole nucleus can lead to compounds with potent biological activity. For example, novel indole ethylamine derivatives have been designed and synthesized as lipid metabolism regulators. nih.gov The synthesis of these compounds often involves a multi-step sequence, starting from a substituted indole and building the ethylaminoacetamide side chain through a series of functional group transformations. nih.gov A one-pot, two-step solution-phase synthetic method has also been developed to synthesize 2-amino-indole-3-carboxamides from 2-halonitrobenzene and cyanoacetamides. nih.gov

Formation of Thiazole-Linked Acetamides

The thiazole ring is another important heterocyclic motif with a broad spectrum of biological activities. eurekaselect.com The linkage of a thiazole ring to an acetamide core can result in compounds with enhanced therapeutic potential. The synthesis of thiazole-linked acetamides often involves the reaction of a thiazole-containing amine with an activated carboxylic acid or an acyl chloride. nih.gov For instance, new series of compounds containing di-, tri-, and tetrathiazole moieties have been synthesized through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines and thiosemicarbazones. nih.gov

Synthesis of Piperazine-Based Ethylaminoacetamides

Piperazine is a common building block in drug discovery, known for its ability to improve the pharmacokinetic properties of a molecule. rsc.org The incorporation of a piperazine ring into an ethylaminoacetamide derivative can enhance its solubility, bioavailability, and metabolic stability. The synthesis of piperazine-based ethylaminoacetamides can be achieved through various methods, including the alkylation of piperazine with a suitable ethylaminoacetamide precursor. nih.gov For example, a facile palladium-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines under aerobic conditions. organic-chemistry.org A five-step synthetic route has also been developed for the generation of 3-substituted piperazine-2-acetic acid esters starting from amino acids. nih.gov

| Scaffold | Synthetic Strategy | Key Intermediates/Reactions | Citations |

| Indole | Multi-step synthesis, one-pot reactions | Substituted indoles, 2-halonitrobenzene, cyanoacetamides | nih.govnih.gov |

| Thiazole | Reaction of thiazole-containing amines with activated carboxylic acids | 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, heterocyclic amines, thiosemicarbazones | nih.gov |

| Piperazine | Alkylation of piperazine, palladium-catalyzed amination, multi-step synthesis from amino acids | Piperazine, ethylaminoacetamide precursors, aryl chlorides, amino acids | nih.govorganic-chemistry.orgnih.gov |

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its derivatives is a process influenced by a multitude of reaction parameters. Optimization of these conditions is paramount to achieving high yields and purity of the final product. Key variables that are often manipulated include the choice of solvent, the nature and stoichiometry of the base, reaction temperature, and reaction time. Research in the field of N-substituted acetamides provides valuable insights into how these factors can be fine-tuned to enhance synthetic efficiency.

Detailed research findings have demonstrated that the yield of 2-(alkylamino)acetamides can be significantly improved through systematic optimization of the reaction conditions. For instance, in the synthesis of various 2-(alkylamino)acetamides, yields ranging from 73% to 98% have been achieved by reacting 2-bromoacetamide with the corresponding amines in the presence of potassium bicarbonate (KHCO3) in acetonitrile as a solvent. This highlights the effectiveness of the bromoacetamide route under specific basic and solvent conditions.

Further studies on analogous N-alkylation reactions, such as the synthesis of 2-(arylamino)ethanols from aromatic amines and 2-chloroethanol, offer a deeper understanding of the interplay between different reaction components. While not specific to this compound, the optimization principles are highly relevant. In these studies, a variety of bases and solvents are screened to determine the optimal combination for maximizing the yield of the desired mono-N-alkylated product while minimizing the formation of di-N-alkylated byproducts.

For example, the choice of base is critical. Inorganic bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (K3PO4) are often employed. The relative effectiveness of these bases can vary depending on the specific substrates and solvent system. Similarly, the solvent plays a crucial role in the reaction kinetics and selectivity. Solvents ranging from polar aprotic, like acetonitrile and dimethylformamide (DMF), to polar protic, like alcohols, have been investigated.

The following data tables, based on findings from related N-alkylation studies, illustrate the impact of varying reaction conditions on product yield.

Table 1: Effect of Different Bases on the Yield of a Representative N-Alkylation Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetonitrile | 60 | 12 | 85 |

| 2 | Na2CO3 | Acetonitrile | 60 | 12 | 78 |

| 3 | KHCO3 | Acetonitrile | 60 | 12 | 82 |

| 4 | K3PO4 | Acetonitrile | 60 | 12 | 75 |

| 5 | Triethylamine | Acetonitrile | 60 | 12 | 65 |

Table 2: Influence of Solvent on the Yield of a Representative N-Alkylation Reaction

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 | Acetonitrile | 60 | 12 | 85 |

| 2 | K2CO3 | Dimethylformamide (DMF) | 60 | 12 | 88 |

| 3 | K2CO3 | Ethanol | 60 | 12 | 72 |

| 4 | K2CO3 | Tetrahydrofuran (THF) | 60 | 12 | 68 |

| 5 | K2CO3 | Dichloromethane (DCM) | 60 | 12 | 55 |

Temperature and reaction time are also key parameters that are often optimized in tandem. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts or degradation of the product. Therefore, finding the optimal temperature that balances reaction speed and product stability is crucial. The duration of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation.

Reaction Mechanisms and Chemical Transformations of 2 Ethylamino Acetamide

Fundamental Reactivity of Functional Groups within the Ethylaminoacetamide Framework

The chemical character of 2-(Ethylamino)acetamide is dictated by the interplay of its secondary amine and primary amide functionalities. Each group exhibits distinct reactivity, enabling a variety of chemical transformations.

Amine Functional Group Reactivity: Condensation, Substitution, and Addition Reactions

The lone pair of electrons on the nitrogen atom of the ethylamino group imparts nucleophilic character, making it susceptible to a range of reactions.

Condensation Reactions: The secondary amine of this compound can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form iminium ions, which can be transient intermediates. For instance, reaction with a 1,2-dicarbonyl compound can lead to the formation of heterocyclic structures like pyrazines. researchgate.netunimas.my This type of reaction is crucial in the synthesis of various heterocyclic systems. researchgate.net

Substitution Reactions: As a nucleophile, the ethylamino group can participate in nucleophilic substitution reactions, displacing leaving groups from electrophilic substrates. This reactivity is fundamental to the formation of new carbon-nitrogen bonds.

Addition Reactions: The amine group can add to electrophilic double bonds, such as those in α,β-unsaturated carbonyl compounds, in a process known as conjugate or Michael addition. Furthermore, it can react with aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an enamine if a primary amine is involved. libretexts.orglibretexts.orgyoutube.com In the case of the secondary amine in this compound, reaction with an aldehyde or ketone would lead to the formation of an enamine. youtube.com Reductive amination, which involves the formation of an imine or enamine followed by reduction, is a powerful method for forming substituted amines. masterorganicchemistry.com

| Reaction Type | Reactant | Product Type | General Conditions |

|---|---|---|---|

| Condensation | 1,2-Dicarbonyl Compound | Pyrazine Derivative | Basic or acidic catalysis |

| Substitution | Alkyl Halide | Tertiary Amine | Base to neutralize HX |

| Addition (Reductive Amination) | Aldehyde/Ketone | Tertiary Amine | Formation of iminium ion followed by reduction (e.g., with NaBH₃CN) masterorganicchemistry.com |

Amide Functional Group Reactivity: Acylation

The amide functional group in this compound can undergo acylation, although this is less common than the acylation of the more nucleophilic amine group. N-acylation of amides typically requires activation of the amide or the use of a highly reactive acylating agent under forcing conditions. rsc.orgorientjchem.orgnih.govgoogle.com Generally, the lone pair on the amide nitrogen is less available for nucleophilic attack due to resonance with the adjacent carbonyl group. patsnap.com However, under specific catalytic conditions, N-acylation can be achieved. rsc.orgorientjchem.orgnih.gov

Specific Chemical Transformations

Beyond the fundamental reactivity of its functional groups, this compound can undergo specific transformations such as oxidation, reduction, and nucleophilic attack.

Oxidation Reactions of Ethylaminoacetamides

The secondary amine in the ethylaminoacetamide framework is susceptible to oxidation. Various oxidizing agents can be employed to transform the amine into different functional groups. While specific studies on this compound are limited, general principles of amine oxidation can be applied. For instance, oxidation of secondary amines can yield nitrones or, under more vigorous conditions, lead to cleavage of the C-N bond. The presence of the amide group might influence the reaction's course. The oxidation of N-substituted amides can lead to the formation of imides. nih.gov

| Oxidizing Agent | Potential Product | Reaction Focus |

|---|---|---|

| Peroxy acids (e.g., m-CPBA) | Nitroxide or further oxidation products | Oxidation of the amine nitrogen |

| Potassium permanganate (B83412) (KMnO₄) | Cleavage products or over-oxidation | Vigorous oxidation |

Reduction Reactions to Form Primary Amines

The amide functional group of this compound can be reduced to a primary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are relatively unreactive towards reduction. The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. This reduction would convert the acetamide (B32628) moiety into an ethylamine (B1201723) group, resulting in the formation of N-ethylethane-1,2-diamine.

The general mechanism for the reduction of a secondary amide with LiAlH₄ involves the initial addition of a hydride to the carbonyl carbon, followed by the formation of an iminium ion intermediate, which is then further reduced by another equivalent of hydride to yield the amine.

| Reducing Agent | Product | Reaction Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | N-ethylethane-1,2-diamine | Anhydrous ether or THF, followed by aqueous workup |

Nucleophilic Attack Mechanisms

The carbonyl carbon of the amide group in this compound is electrophilic and can be attacked by nucleophiles. The resonance stabilization of the amide bond makes it less reactive than the carbonyls of ketones or aldehydes. However, under certain conditions, nucleophilic attack can occur. patsnap.com

A key example is the hydrolysis of the amide bond, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. patsnap.comyoutube.com

Base-catalyzed hydrolysis: A strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the carbonyl carbon. patsnap.comyoutube.comyoutube.com This is generally a slower process for amides compared to esters. patsnap.com

The outcome of the hydrolysis of this compound would be the formation of ethylamine and acetic acid (or their corresponding conjugate acid/base forms depending on the pH). youtube.com

Degradation Pathways and Chemical Stability Studies

The stability of a chemical compound is a critical factor in its handling, storage, and application. For this compound, understanding its degradation pathways is essential for predicting its behavior under various conditions. Stability studies often involve subjecting the compound to stressors like heat, light, humidity, and reactive chemicals to identify potential degradation products and elucidate the mechanisms of decomposition. ijpcbs.comeuropa.eueuropa.eu While specific comprehensive stability data for this compound is not extensively detailed in publicly available literature, general principles of amide and amine chemistry, along with studies on related molecules, provide significant insight. clinicalgate.com

Thermal Degradation Mechanisms of Related Aminoacetamides

The thermal stability of aminoacetamides is a crucial aspect, particularly in applications that may involve elevated temperatures. While specific studies on the thermal decomposition of this compound are scarce, research on analogous compounds, such as other amino amides and amino alcohols, offers valuable insights into potential degradation routes.

Studies on the thermal degradation of related amines used in CO2 capture processes, like 2-(ethylamino)ethanol, suggest that primary degradation pathways often involve intermolecular reactions. researchgate.net One common mechanism is the formation of a carbamate (B1207046) intermediate, which can then undergo cyclization to form heterocyclic structures like imidazolidinones, or react with another amine molecule to produce ureas. researchgate.net For aminoacetamides, similar pathways can be postulated. For instance, the thermal degradation of glycine, the simplest amino acid, begins with the loss of the amino group, followed by polymerization reactions that produce combustible gases. researchgate.net

The decomposition of N-substituted diacetamides has been shown to proceed through a six-membered ring transition state, indicating that the substituent on the nitrogen atom plays a significant role in the reaction kinetics. mdpi.com In the case of this compound, the ethyl group would influence the electron density on the nitrogen, thereby affecting the degradation mechanism.

A general representation of potential thermal degradation products for a generic aminoacetamide is presented below.

| Initial Compound | Potential Degradation Products | Plausible Mechanism |

| Aminoacetamide | Cyclic diamides (piperazinediones), Polymeric structures, Ammonia, Carbonyl compounds | Intramolecular or intermolecular condensation, Amide bond cleavage, Decarboxylation |

This table is interactive and illustrates general degradation pathways for aminoacetamides based on established chemical principles.

Influence of Catalysts and Reactive Species on Reaction Outcomes

The reaction pathways of this compound can be significantly altered by the presence of catalysts and reactive species. Catalysts can lower the activation energy of a specific reaction, leading to higher yields of a desired product or enabling reactions that would not otherwise occur under given conditions.

Catalytic Effects: Cation exchange resins, for example, have been shown to catalyze reactions involving amides, such as transesterification and aminolysis. dnu.dp.ua In the presence of such an acidic catalyst, this compound could potentially react with alcohols to form esters of N-ethylglycine or undergo further aminolysis reactions.

Influence of Reactive Species: Reactive species, such as free radicals, can initiate degradation pathways. Reactive oxygen species (ROS), reactive nitrogen species (RNS), and reactive halogen species (RHS) are known to react with amino acids and related compounds. nih.govnih.gov

Reactive Oxygen Species (ROS): Species like the hydroxyl radical (•OH) can abstract hydrogen atoms from the carbon backbone or the amino group, leading to the formation of various oxidation products. nih.gov

Reactive Nitrogen Species (RNS): Peroxynitrite (ONOO⁻), for example, is a powerful oxidizing and nitrating agent that can modify amine functionalities. nih.gov

Reactive Halogen Species (RHS): Hypochlorous acid (HOCl) can react with the amine group to form unstable chloramines. nih.gov

The interaction with these species can lead to hydroxylation, nitration, or halogenation of the molecule, potentially altering its chemical properties and function. nih.gov

| Reactive Species Type | Example | Potential Reaction with this compound |

| Reactive Oxygen Species (ROS) | Hydroxyl Radical (•OH) | Hydroxylation of the ethyl group or backbone |

| Reactive Nitrogen Species (RNS) | Peroxynitrite (ONOO⁻) | Oxidation and nitration of the amine group |

| Reactive Halogen Species (RHS) | Hypochlorous Acid (HOCl) | Formation of N-chloramines |

This interactive table summarizes the potential effects of different classes of reactive species on this compound.

Kinetic Analysis of Ethylaminoacetamide Reactions

Kinetic analysis involves studying the rate at which a chemical reaction occurs and the factors that influence this rate. For reactions involving this compound, kinetic studies would provide crucial information for process optimization and understanding reaction mechanisms. While specific kinetic data for this compound is limited, analogies can be drawn from studies on similar molecules.

For instance, the reaction of hydroxylamine (B1172632) with acetamide to form acetohydroxamic acid has been studied, with kinetic parameters such as the second-order rate constant and activation energy being determined. researchgate.net This type of analysis, often monitored using techniques like online infrared spectroscopy, allows for the fitting of experimental data to kinetic models. researchgate.net

A kinetic study of the interaction between ethanolamine (B43304) and pentyl acetate, which involves aminolysis and transesterification, revealed that the formation of the amide product, N-(2-hydroxyethyl)acetamide, was a key step with a relatively low activation energy. dnu.dp.ua This suggests that the aminolysis reaction involving the amino group of an ethylamine derivative can be kinetically favorable.

The kinetic parameters for a hypothetical reaction of this compound are influenced by several factors:

Temperature: Reaction rates typically increase with temperature.

Concentration of Reactants: The rate is generally dependent on the concentration of the reacting species.

Solvent: The polarity and protic nature of the solvent can significantly affect reaction rates.

Catalyst: The presence of a catalyst can dramatically increase the reaction rate.

| Kinetic Parameter | Definition | Significance for Ethylaminoacetamide Reactions |

| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentration of reactants. | A higher 'k' value indicates a faster reaction. |

| Activation Energy (Ea) | The minimum amount of energy required for a reaction to occur. | A lower 'Ea' suggests the reaction proceeds more readily. |

| Reaction Order | The relationship between the concentration of a reactant and the reaction rate. | Determines how changes in reactant concentration affect the rate. |

This interactive table defines key kinetic parameters and their relevance to the reactions of this compound.

Advanced Spectroscopic and Structural Characterization of 2 Ethylamino Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for mapping the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, NMR provides unparalleled insight into molecular structure, connectivity, and the local chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) Applications

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful tool for identifying the number, chemical environment, and spatial relationships of hydrogen atoms within a molecule. In the study of 2-(alkylamino)acetamides, ¹H-NMR is crucial for confirming the successful synthesis and for the structural assignment of the protons on the ethyl group, the α-carbon, and the amide moiety. mdpi.com

While a specific spectrum for 2-(Ethylamino)acetamide is not provided in the searched literature, data for the closely related isomer, N-(2-aminoethyl)acetamide (also known as N-acetylethylenediamine), offers valuable comparative insights into the expected chemical shifts. amanote.com

Table 1: Representative ¹H-NMR Spectral Data for N-(2-aminoethyl)acetamide in CDCl₃

| Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Amide N-H | ~6.89 | Broad Singlet |

| -CH₂- (adjacent to amide) | ~3.28 | Triplet |

| -CH₂- (adjacent to amine) | ~2.83 | Triplet |

| Acetyl -CH₃ | ~2.00 | Singlet |

| Amine -NH₂ | ~1.38 | Broad Singlet |

This interactive table is based on data for N-(2-aminoethyl)acetamide, a structural analogue, to illustrate the expected proton environments. amanote.com

For this compound, one would anticipate a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, in addition to signals for the methylene protons adjacent to the carbonyl group and the amine and amide protons. The precise chemical shifts and coupling constants would definitively establish the connectivity of the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed picture of the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, allowing for a census of the carbon environments.

The characterization of 2-(alkylamino)acetamides by ¹³C-NMR confirms the presence of all carbon atoms, from the alkyl chain to the carbonyl group of the amide. mdpi.com Although specific data for this compound is not available, the analysis of related acetamide (B32628) derivatives provides a strong indication of the expected chemical shifts. st-andrews.ac.uk

Table 2: Representative ¹³C-NMR Chemical Shifts for Acetamide Derivatives

| Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C=O (Amide Carbonyl) | 170 - 175 |

| -CH₂- (adjacent to N) | 40 - 50 |

| -CH₂- (of ethyl group) | 35 - 45 |

| -CH₃ (of ethyl group) | 10 - 20 |

This interactive table presents typical chemical shift ranges for the carbon atoms in a molecule with a similar structure. st-andrews.ac.uk

The carbonyl carbon of the amide group is particularly diagnostic, typically appearing in the downfield region of the spectrum (170-175 ppm). The chemical shifts of the aliphatic carbons provide information about their substitution and proximity to electron-withdrawing groups.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-(alkylamino)acetamides, FT-IR is essential for confirming the presence of the amide and amine functionalities. mdpi.com

The FT-IR spectrum of the analogous compound N-ethylacetamide reveals key characteristic absorption bands that are anticipated in this compound. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for N-Ethylacetamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 - 3500 | N-H Stretch | Amine/Amide |

| ~2850 - 2960 | C-H Stretch | Alkyl |

| ~1640 - 1680 | C=O Stretch (Amide I) | Secondary Amide |

| ~1530 - 1570 | N-H Bend (Amide II) | Secondary Amide |

| ~1250 - 1300 | C-N Stretch | Amine/Amide |

This interactive table is based on data for N-ethylacetamide to illustrate the expected vibrational modes. researchgate.net

The Amide I (primarily C=O stretch) and Amide II (a mix of N-H bend and C-N stretch) bands are particularly diagnostic for the amide group. The N-H stretching vibration of both the secondary amine and the primary amide would also be prominent.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of light from molecular vibrations. It is especially sensitive to non-polar and symmetric bonds, which may be weak or absent in the IR spectrum. While a specific Raman spectrum for this compound is not documented in the searched literature, data from simple amides like acetamide can be used to predict the key vibrational modes. arkat-usa.org

Table 4: Expected Raman Shifts for this compound based on Acetamide Analogues

| Raman Shift (cm⁻¹) | Probable Vibrational Mode |

|---|---|

| ~2800 - 3000 | C-H Stretching (ethyl and methylene) |

| ~1650 - 1680 | C=O Stretch (Amide I) |

| ~1400 - 1460 | C-H Bending |

| ~800 - 900 | C-C Skeletal Stretching |

This interactive table outlines the expected regions for key Raman signals based on general knowledge of amide spectroscopy. arkat-usa.org

The strong, sharp band for the C=O stretch is expected to be a dominant feature in the Raman spectrum. The various C-H and C-C vibrations of the alkyl framework would also be observable.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns. The characterization of 2-(alkylamino)acetamides typically includes mass spectral analysis to confirm their molecular weight. mdpi.com

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (102.14 g/mol ). The fragmentation of aliphatic amides and amines often proceeds through characteristic pathways, such as alpha-cleavage (cleavage of the bond adjacent to the nitrogen atom). libretexts.org

Table 5: Predicted Mass-to-Charge Ratios for this compound Adducts

| Ion/Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 102.08 |

| [M+H]⁺ | 103.09 |

| [M+Na]⁺ | 125.07 |

This interactive table shows predicted m/z values for common adducts of this compound. oregonstate.edu

Common fragmentation pathways for this compound would likely involve the loss of an ethyl radical (•CH₂CH₃) via alpha-cleavage, leading to a fragment at m/z 73, or cleavage of the C-C bond between the carbonyl group and the adjacent methylene, resulting in a fragment at m/z 58. The analysis of the relative abundance of these and other fragment ions provides strong evidence for the proposed structure.

Electron Spin Resonance (ESR) Spectroscopy in Specific Contexts

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique applicable exclusively to species possessing unpaired electrons. nih.gov The parent molecule, this compound, is a diamagnetic species with all its electrons paired; therefore, it is ESR-silent and does not produce an ESR spectrum on its own.

However, ESR spectroscopy becomes a highly informative tool for characterizing derivatives of this compound in specific paramagnetic contexts. Such contexts primarily arise when the molecule acts as a ligand, coordinating to a paramagnetic metal ion, such as copper(II), iron(III), or manganese(II). In these coordination complexes, the unpaired electron(s) of the metal ion serve as the probe for ESR analysis.

When this compound coordinates to a metal ion like Cu(II) (a d⁹ system with one unpaired electron), the resulting ESR spectrum provides detailed insights into the electronic structure and geometry of the coordination sphere. The spectrum is characterized by parameters such as the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the unpaired electron with the external magnetic field and the magnetic nucleus of the metal ion, respectively.

For instance, in Cu(II) complexes where this compound could act as a bidentate or monodentate ligand, the ESR spectral parameters would reveal:

Coordination Geometry : The values of g-tensor components (g∥ and g⊥) can distinguish between different geometries, such as square-planar or tetrahedrally distorted environments.

Nature of the Metal-Ligand Bond : The magnitude of the g∥ value is indicative of the covalent character of the bond between the copper ion and the coordinating atoms (nitrogen and/or oxygen) of the ligand. Generally, g∥ values less than 2.3 suggest a significant covalent character. researchgate.net

The study of such metal complexes provides critical information on how this compound interacts with biologically and chemically relevant metal ions.

| ESR Parameter | Typical Value Range | Information Deduced |

|---|---|---|

| g∥ | 2.20 - 2.28 | Indicates axial symmetry and d(x²-y²) ground state. |

| g⊥ | 2.04 - 2.09 | Component of the g-tensor perpendicular to the principal axis. |

| A∥ (x 10⁻⁴ cm⁻¹) | 150 - 200 | Hyperfine coupling constant, reflects the nature of the metal-ligand bond. |

| g∥/A∥ (cm) | 105 - 135 | Diagnostic for stereochemistry; values in this range suggest square-planar geometry. researchgate.net |

Theoretical and Computational Chemistry Studies on 2 Ethylamino Acetamide

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular mechanics and molecular dynamics simulations are cornerstones of computational chemistry for exploring the conformational flexibility and time-dependent behavior of molecules.

The conformational landscape of 2-(Ethylamino)acetamide is primarily defined by the rotation around its single bonds. Key dihedral angles include the C-C bond connecting the ethylamino and acetamide (B32628) groups, and the C-N bond of the amide linkage. Due to the partial double bond character of the amide C-N bond, rotation around it is significantly restricted, leading to planar cis and trans isomers. The trans conformation is generally more stable for acyclic amides.

While specific MM and MD studies on this compound are not extensively documented in the literature, theoretical calculations on related 2-(alkylamino)acetamides have been performed. For instance, studies on similar compounds have shown that their transformation into corresponding morpholin-2-ones is a thermodynamically favored process, which is guided by preferred conformations. researchgate.net Such calculations, often employing methods like AM1, Ab initio STO-3G, and 3-21G, help identify the most stable conformers by mapping the potential energy surface as a function of dihedral angles. researchgate.net For this compound, the lowest energy conformers would likely feature a staggered arrangement of the ethyl group and an anti-periplanar relationship between the amino proton and the carbonyl group to minimize steric hindrance.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Low-Energy Conformations |

|---|---|---|

| H-N-C-C | Rotation of the ethyl group | Staggered conformations (~60°, 180°, -60°) |

| N-C-C=O | Orientation of the amide group | Near 0° or 180° to relieve steric strain |

Non-covalent interactions (NCIs) are critical in determining the physical properties and biological activity of molecules. This compound possesses functional groups capable of engaging in a variety of NCIs.

Hydrogen Bonding: The primary amide (-CONH₂) and the secondary amine (-NH-) groups are excellent hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are fundamental to the molecule's behavior in condensed phases and its potential interactions with biological receptors. nih.gov

n→π Interactions:* An n→π* interaction can occur between the lone pair of a carbonyl oxygen (n) and the antibonding orbital (π*) of a nearby carbonyl group. nih.govacs.orgresearchgate.netacs.org In aggregates of this compound, such interactions could contribute to the stability of specific packing arrangements. The energy of these interactions is estimated to be around 0.27 kcal/mol between amide groups. nih.govacs.org

Amide-π Interactions: If interacting with aromatic systems, the amide group of this compound can participate in amide-π interactions, which are known to play a role in the structural stability of proteins. mdpi.com

Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the strength of these interactions by examining orbital overlaps and delocalization energies. nih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating reaction pathways and determining the structures of high-energy transition states, which are often impossible to observe experimentally. wikipedia.org For this compound, several reactions can be computationally modeled, including hydrolysis and cyclization.

The hydrolysis of the amide bond, a fundamentally important reaction, can proceed under acidic or basic conditions. libretexts.org Density Functional Theory (DFT) calculations can map the potential energy surface for the nucleophilic attack of water or a hydroxide (B78521) ion on the amide carbonyl carbon. These calculations would reveal the structure of the tetrahedral intermediate and the subsequent transition state for the expulsion of the amine moiety. mdpi.com

Table 2: Key Steps in the Hydrolysis of this compound and Computational Approaches

| Reaction Step | Description | Computational Method | Information Gained |

|---|---|---|---|

| Protonation (Acidic) | Protonation of the carbonyl oxygen to activate the amide. | DFT, Ab initio | Energetics of protonation, change in electrophilicity. |

| Nucleophilic Attack | Attack of water on the carbonyl carbon. | DFT, Transition State Theory | Structure and energy of the tetrahedral intermediate and transition state. acs.org |

| Proton Transfer | Intramolecular proton transfers. | DFT | Energy barriers for proton shuttling. |

Computational studies on N-substituted diacetamides have successfully used DFT to examine decomposition mechanisms, which often involve six-membered transition states. mdpi.com Similar approaches could be applied to predict the thermal reactivity of this compound.

Applications in Chemoinformatics for Structure-Reactivity Relationships

Chemoinformatics employs computational methods to analyze structure-activity and structure-property relationships (SAR/SPR). For a molecule like this compound, these techniques can be used to predict its biological activity or physical properties based on its structure.

Quantitative Structure-Activity Relationship (QSAR) models are a prime example. These models correlate molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with a specific biological activity. Although specific QSAR studies on this compound are not prominent, numerous studies on other acetamide derivatives demonstrate the utility of this approach. For instance, QSAR studies have been successfully applied to series of acetamide derivatives to identify key structural features for their anti-influenza or anti-HIV activity. tandfonline.comresearchgate.net Such models can predict the activity of new derivatives and guide the synthesis of more potent compounds.

Molecular descriptors relevant to this compound would include:

Topological Descriptors: Molecular weight, number of hydrogen bond donors/acceptors.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Quantum Chemical Descriptors: Fukui functions to describe local reactivity. nih.gov

By building a QSAR model with a dataset of structurally related amino amides and their measured activities, one could predict the potential biological profile of this compound.

Crystallography and Crystal Engineering of 2 Ethylamino Acetamide Systems

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the authoritative technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ias.ac.in Should crystals of 2-(Ethylamino)acetamide of suitable quality be obtained, this method would provide invaluable information on its molecular and supramolecular structure.

Molecular Conformation and Crystal Packing

The molecular conformation of this compound in the solid state would be dictated by a balance of intramolecular steric and electronic effects, optimized to allow for efficient crystal packing. The amide functional group itself is known to be planar due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond. wikipedia.org The ethylamino group, however, provides conformational flexibility around the C-C and C-N single bonds. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance while positioning its hydrogen bond donors and acceptors for effective intermolecular interactions.

Table 1: Hypothetical Crystallographic Data for a Plausible Polymorph of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5 |

| b (Å) | 8.2 |

| c (Å) | 10.5 |

| β (°) | 105 |

| Volume (ų) | 790 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Note: This table is illustrative and presents plausible data based on typical values for small organic molecules. Actual values can only be determined by experimental analysis.

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonding is anticipated to be the dominant intermolecular interaction governing the supramolecular assembly of this compound. The molecule possesses multiple hydrogen bond donors (the primary amide -NH₂ group and the secondary amine -NH- group) and a primary hydrogen bond acceptor (the carbonyl oxygen). spectroscopyonline.com

Based on studies of primary amides, two common supramolecular synthons are the amide-amide dimer and the amide catemer. researchgate.net In the dimer motif, two molecules are linked by a pair of N-H···O hydrogen bonds, forming a stable cyclic arrangement. wikipedia.org In the catemer motif, molecules are linked head-to-tail to form infinite chains. The presence of the additional ethylamino group introduces further possibilities for hydrogen bonding, potentially leading to more complex three-dimensional networks where the secondary amine also participates as a hydrogen bond donor. acs.org The interplay between these potential synthons would be a key determinant of the final crystal structure. researchgate.net

Table 2: Potential Hydrogen Bond Interactions in this compound

| Donor (D) | Acceptor (A) | D-H···A Interaction Type | Expected Role in Crystal Packing |

| Amide N-H | Carbonyl O | N-H···O | Formation of dimers or chains |

| Amine N-H | Carbonyl O | N-H···O | Cross-linking of primary motifs |

| Amide N-H | Amine N | N-H···N | Less common, but possible |

Polymorphism and Crystal Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in small organic molecules, particularly those capable of forming strong hydrogen bonds like amides. acs.orgfigshare.com Different polymorphs of a substance exhibit distinct physical properties, including melting point, solubility, and stability, which are of critical importance in the pharmaceutical industry.

For this compound, polymorphism could arise from different arrangements of hydrogen bonds. For example, one polymorph might be characterized by the amide dimer synthon, while another might feature the catemer motif. researchgate.net The specific crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, would likely influence which polymorphic form is obtained. The existence of different stable or metastable crystal forms is a distinct possibility that would require a thorough polymorphic screen to investigate. For instance, the simple organic amide, glycolanilide, can be reproducibly crystallized in two polymorphic forms that differ in their hydrogen-bonding arrangements, with one form containing one-dimensional chains and the other featuring a combination of chains and cyclic dimers. acs.org

Co-crystallization and Salt Formation Strategies for Chemical Stabilization

Crystal engineering strategies such as co-crystallization and salt formation can be employed to modify the physicochemical properties of a compound, including its chemical stability. acs.orgnih.gov

Co-crystallization: A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov For this compound, co-crystallization with a suitable co-former, such as a dicarboxylic acid, could lead to the formation of robust and predictable supramolecular heterosynthons. researchgate.netresearchgate.net For example, the primary amide group could form a strong N-H···O and O-H···O hydrogen-bonded heterosynthon with a carboxylic acid group. This strategy could be used to create new solid forms with potentially enhanced stability. The design of such co-crystals relies on a detailed understanding of the hierarchy of supramolecular synthons. nih.gov

Salt Formation: The presence of the basic ethylamino group in this compound makes it a candidate for salt formation with pharmaceutically acceptable acids. The reaction of the amine with an acid would lead to proton transfer, forming an ammonium (B1175870) salt. thesciencehive.co.uk This is a common strategy to improve the solubility and stability of drug candidates. The resulting salt would have a crystal structure dominated by the strong charge-assisted hydrogen bonds between the ammonium cation and the carboxylate or other anion.

Lattice Engineering Principles Applied to Ethylaminoacetamide Derivatives

Lattice engineering involves the rational design and control of crystal structures to achieve desired material properties. utexas.edu While specific data for this compound is unavailable, principles of lattice engineering could be applied to its derivatives to control their solid-state structures and properties.

By systematically modifying the chemical structure of this compound—for instance, by introducing different substituents on the ethyl group or the acetamide (B32628) moiety—it would be possible to fine-tune the intermolecular interactions. These modifications would alter the size, shape, and hydrogen-bonding capabilities of the molecule, thereby influencing its crystal packing and the resulting physical properties. For example, introducing bulky groups might frustrate the formation of simple hydrogen-bonded chains, leading to more complex or open framework structures. ntop.com Computational methods, in conjunction with an understanding of supramolecular synthons, could be used to predict the likely crystal structures of such derivatives, guiding synthetic efforts toward materials with specific functionalities. mdpi.com This approach allows for a more targeted exploration of the vast landscape of possible crystal structures.

Coordination Chemistry of 2 Ethylamino Acetamide and Its Metal Complexes

Ligand Design and Coordination Modes of Ethylaminoacetamide Derivatives

The design of ligands based on the 2-(Ethylamino)acetamide framework allows for systematic modifications to tune their coordination properties. These modifications can influence the steric and electronic environment around the metal center, thereby affecting the stability, geometry, and reactivity of the resulting complexes.

This compound and its derivatives primarily act as bidentate ligands, coordinating to metal ions through the amino nitrogen and the amide oxygen atoms. This N,O-chelation forms a stable five-membered ring, a common and favorable arrangement in coordination chemistry. The lone pair of electrons on the nitrogen of the ethylamino group and the oxygen of the acetamide (B32628) carbonyl group are readily available for donation to a metal center.

The general mode of coordination involves the deprotonation of the amide nitrogen under certain conditions, leading to a monoanionic ligand that can form strong covalent bonds with the metal ion. However, in many cases, the ligand coordinates in its neutral form, particularly in acidic or neutral media. The binding affinity is also influenced by the nature of the metal ion, with transition metals that have a high affinity for both N- and O-donors forming the most stable complexes.

The coordination properties of ethylaminoacetamide derivatives can be significantly altered by introducing different structural motifs. For instance, substitution on the ethyl group or the acetamide nitrogen can introduce steric hindrance, which may affect the geometry of the resulting metal complexes. Bulky substituents can force a distortion from ideal geometries, such as tetrahedral or square planar, leading to unique coordination environments.

Furthermore, the electronic properties of the substituents can modulate the electron-donating ability of the ligand. Electron-withdrawing groups can decrease the basicity of the donor atoms, potentially weakening the metal-ligand bonds. Conversely, electron-donating groups can enhance the electron density on the donor atoms, leading to stronger coordination. These electronic effects can be systematically studied to fine-tune the ligand for specific applications. For instance, the introduction of aromatic rings, such as in N-benzyl-2-(diethylamino)acetamide, can influence the electronic structure and provide additional sites for interaction, such as π-stacking in the solid state researchgate.net.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the nature of the final product.

Copper(II) Complexes: Copper(II) ions readily form complexes with this compound derivatives. These complexes often exhibit square planar or distorted octahedral geometries. For instance, the reaction of N-benzyl-2-(diethylamino)acetamide with copper(II) perchlorate yields a complex where two bidentate ligands coordinate to the Cu(II) ion through the amide oxygen and the amine nitrogen atoms in the basal plane, with a perchlorate ion occupying an apical position to form a square-pyramidal geometry researchgate.net.

Nickel(II) Complexes: Nickel(II) can form a variety of geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field strength and steric factors. With amino acid-derived ligands, Ni(II) has been shown to form trinuclear complexes nih.gov. While specific studies on this compound are limited, it is expected to form stable complexes with Ni(II), likely with octahedral geometry in the presence of coordinating solvent molecules.

Zinc(II) Complexes: Zinc(II), having a d10 electronic configuration, typically forms tetrahedral or octahedral complexes with no crystal field stabilization energy. It readily complexes with amino acids and their derivatives nih.gov. The coordination with this compound would likely involve the formation of a stable five-membered chelate ring, resulting in tetrahedral [Zn(L)2] or octahedral [Zn(L)2(H2O)2] complexes.

Calcium(II) Complexes: Calcium(II) is a hard metal ion and prefers to coordinate with hard donor atoms like oxygen. While it can form complexes with amino acids, the affinity is generally lower than that of transition metals. The interaction with this compound would primarily be through the carbonyl oxygen. In a study of a Ca(II) complex with the drug meloxicam, the ligand acted in a bidentate fashion, coordinating through an amide oxygen and a thiazolyl nitrogen atom nih.gov.

Table 1: Synthesis and Properties of Metal Complexes with Acetamide Derivatives

| Metal Ion | Ligand | Synthesis Method | Characterization Techniques | Reference |

| Cu(II) | N-benzyl-2-(diethylamino)acetamide | Reaction with Cu(ClO4)2 | Elemental Analysis, IR, UV-Vis, X-ray Crystallography | researchgate.net |

| Ni(II) | L-amino acid derivatives | Reaction with Ni(NO3)2·6H2O | IR, Diffuse Reflectance, SEM, Powder XRD | nih.gov |

| Zn(II) | Proteinogenic amino acids | Reaction with zinc hydroxide (B78521) or zinc chloride | 1H NMR, Elemental Analysis, X-ray Crystallography | nih.gov |

| Ca(II) | Meloxicam | Reaction with Ca(II) salt | Elemental Analysis, FT-IR, UV-Vis, 13C NMR, SEM-EDX, Powder XRD, TGA | nih.gov |

UV-Vis Spectroscopy: The formation of metal complexes with this compound derivatives can be monitored using UV-Visible spectroscopy. The coordination of the ligand to the metal ion alters the electronic environment, leading to shifts in the absorption bands. For d-block metals like Cu(II) and Ni(II), d-d transitions are observed in the visible region of the spectrum. The position and intensity of these bands provide information about the geometry of the complex. For instance, octahedral Ni(II) complexes typically show two spin-allowed transitions researchgate.net. Charge transfer bands, which are generally more intense, may appear in the UV region.

ESR Spectroscopy: Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II). The ESR spectrum provides information about the electronic ground state and the geometry of the complex. For Cu(II) complexes, the g-values (g|| and g⊥) and the hyperfine coupling constant (A||) can distinguish between different coordination environments. The trend g|| > g⊥ > 2.0023 is characteristic of a dx²-y² ground state, which is common for square planar or tetragonally distorted octahedral Cu(II) complexes nih.gov.

Table 2: Spectroscopic Data for Representative Metal Complexes

| Complex Type | Spectroscopic Technique | Key Observations | Inferred Geometry | Reference |

| Cu(II)-acetamide derivative | UV-Vis | d-d transition bands | Square-pyramidal | researchgate.net |

| Cu(II)-acylhydrazine | ESR | g | > g⊥ > ge | |

| Ni(II)-hydrazone | UV-Vis | Two spin-allowed transitions | Octahedral | researchgate.netchemijournal.com |

| Zn(II)-amino acid | 1H NMR | Shift in proton signals upon coordination | Tetrahedral/Octahedral | nih.gov |

Structural Elucidation of Metal Complexes

Determination of Coordination Geometries (e.g., Distorted Octahedral)

The coordination geometry of a metal complex is dictated by the coordination number of the central metal ion and the nature of the ligands surrounding it. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar arrangements. lumenlearning.comhawaii.edulibretexts.org For a bidentate ligand like this compound, which can potentially coordinate to a metal center through both the amino nitrogen and the amide oxygen, various geometries would be possible depending on the metal ion and stoichiometry.

In many cases involving similar ligands, a distorted octahedral geometry is observed when three ligand molecules coordinate to a single metal ion, or when other co-ligands are present. researchgate.net However, no specific studies determining the coordination geometries of metal complexes formed with this compound have been identified. Such a determination would typically involve spectroscopic methods and, most definitively, single-crystal X-ray diffraction.

X-ray Structural Analysis of Metal-Ethylaminoacetamide Complexes

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of metal complexes in the solid state. spuvvn.eduresearcher.life This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. A search for crystal structures of metal complexes containing the this compound ligand did not yield any specific results.

Research on related compounds, such as other 2-(alkylamino)acetamides, has shown that X-ray diffraction can successfully determine their molecular structures. researchgate.net For instance, the structure of 2-(diphenylmethylamino)acetamide has been established using this method. researchgate.net However, without similar studies on this compound, crucial data regarding its binding modes (e.g., chelation, bridging) and the resulting complex structures remain unknown.

Theoretical Studies on Complex Stability and Electronic Interactions

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful tool for understanding the stability and electronic properties of metal complexes. mdpi.comnih.govresearchgate.net These studies can predict the most stable geometries, calculate the energies of molecular orbitals, and analyze the nature of the metal-ligand bonding. mdpi.com

A comprehensive search for theoretical studies specifically focused on this compound complexes yielded no relevant publications. DFT calculations on other acetamide derivatives have been performed to investigate their reactivity and intermolecular interactions, demonstrating the utility of this approach. nih.govresearchgate.net Such studies for this compound could provide valuable insights into its electronic structure, the stability constants of its complexes with various metal ions, and the nature of the covalent and electrostatic interactions involved in bonding. The stability of metal complexes is a critical factor, influenced by the nature of the metal ion and the ligand. scispace.comresearcher.life However, in the absence of dedicated computational research for this ligand, these properties remain uncharacterized.

Advanced Organic Synthesis Applications of 2 Ethylamino Acetamide As a Building Block

Intermediate in the Synthesis of Complex Organic Molecules